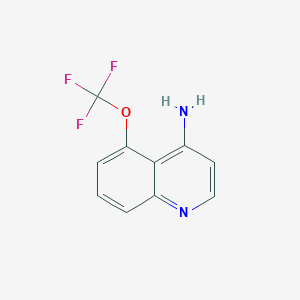

5-(Trifluoromethoxy)quinolin-4-amine

Description

Properties

Molecular Formula |

C10H7F3N2O |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

5-(trifluoromethoxy)quinolin-4-amine |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7-9(8)6(14)4-5-15-7/h1-5H,(H2,14,15) |

InChI Key |

FKWLNRBWXDEELE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Metal-Free Amination Using Excess 4-(Trifluoromethoxy)Aniline

This method eliminates palladium catalysts by leveraging the basicity of 4-(trifluoromethoxy)aniline as both reactant and solvent.

Nucleophilic Substitution of 4-Chloroquinoline Derivatives

A two-step approach starting from 4-chloro-5-(trifluoromethoxy)quinoline:

- Step 1 : Synthesis of 4-chloro intermediate via Gould-Jacobs cyclization of ethyl acetoacetate and 3-(trifluoromethoxy)aniline in polyphosphoric acid (PPA).

- Step 2 : Amination with ammonia or amines:

Condensation Reactions Using Polyphosphoric Acid (PPA)

This method constructs the quinoline core while introducing the trifluoromethoxy group:

Cyclization of Aniline Derivatives

A Gould-Jacobs-inspired protocol for quinoline ring formation:

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield | Purification |

|---|---|---|---|---|

| Metal-free amination | Reflux in alcohol | None | 75–85% | Column chromatography |

| Nucleophilic substitution | DMF, 120°C | None | ~70% | Precipitation |

| PPA condensation | 150°C, neat PPA | None | ~60% | Fractional crystallization |

| Gould-Jacobs cyclization | 180°C, PPA | None | ~65% | Liquid-liquid extraction |

Key Considerations

- Regioselectivity : The position of the trifluoromethoxy group is controlled by the starting aniline derivative’s substitution pattern.

- Solvent Impact : Methanol increases reaction time but improves purity compared to solvent-free conditions.

- Scalability : Metal-free methods avoid costly catalysts and simplify purification.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Substitutents

The electronic and steric profiles of -OCF₃ and -CF₃ significantly influence biological activity. For example:

- PAR4 Antagonism: In indole-based PAR4 antagonists, replacing a 5-NO₂ group with -OCF₃ or -CF₃ abolished activity (IC₅₀ > 10 µM), whereas a 2-chlorophenyl substituent retained potency (IC₅₀ = 445 nM) . This suggests that -OCF₃ may disrupt key binding interactions in this target.

- Anticancer Activity: In tetrahydroquinoline derivatives, fluorinated aryl groups (e.g., 4-fluorophenyl) improved activity against HCT-116 and MCF7 cell lines (IC₅₀ = 16–34 µM), outperforming non-fluorinated analogs . While direct data for -OCF₃ is lacking, the electron-withdrawing nature of -CF₃/-OCF₃ likely enhances target engagement in kinase inhibitors or DNA intercalators.

Substituent Position Effects

The position of the trifluoromethoxy group markedly impacts activity:

- 5-Position: In 5-(trifluoromethoxy)quinolin-4-amine, the -OCF₃ group at the 5-position may sterically hinder interactions compared to analogs with substituents at the 6- or 7-positions. For instance, 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (6-bromo substituent) was synthesized in 83% yield via a one-step protocol, demonstrating the feasibility of modifying the 6-position for library diversification .

- 7-Position: 7-(Trifluoromethyl)quinolin-4-amine (CAS 243666-11-7) showed notable bioactivity, suggesting that electron-withdrawing groups at the 7-position enhance target binding in certain contexts .

Biological Activity

5-(Trifluoromethoxy)quinolin-4-amine is a quinoline derivative characterized by a trifluoromethoxy group at the fifth position and an amino group at the fourth position. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence both the reactivity and biological activity of the compound.

- Molecular Formula : C10H7F3N2O

- Molecular Weight : 212.17 g/mol

The structural modifications introduced by the trifluoromethoxy group enhance solubility and bioactivity, making this compound a candidate for various therapeutic applications.

Antimalarial Activity

Quinoline derivatives are historically recognized for their antimalarial properties. Studies indicate that this compound may exhibit enhanced efficacy compared to its non-fluorinated analogs. The introduction of the trifluoromethoxy group has been shown to improve the interaction with biological targets involved in malaria pathogenesis, suggesting a potential for development as an antimalarial agent.

Antitumor Activity

Recent research highlights the antitumor potential of this compound derivatives. A study focusing on related compounds demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa, PC3, and K562. For example, compound 5e showed IC50 values of 0.49 µM against PC3 and 0.01 µM against HeLa cells, indicating potent anti-proliferative effects . Mechanistic studies revealed that these compounds act as microtubule-targeted agents, disrupting tubulin polymerization and inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. A comparative analysis with similar compounds reveals that modifications at specific positions can significantly alter their potency:

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| 4-Chloro-7-trifluoromethylquinoline | 0.78 | Chlorine substituent instead of trifluoromethoxy |

| 2-Methyl-7-(trifluoromethyl)quinoline | 0.91 | Methyl group at position 2 |

| 4-Bromo-6-(trifluoromethyl)quinoline | 0.76 | Bromine substituent at position 4 |

The unique electronic effects imparted by the trifluoromethoxy group may enhance solubility and biological activity compared to these structurally similar compounds.

Case Studies

- Antitumor Efficacy : A study evaluated a series of quinoline derivatives, including those with trifluoromethoxy substitutions, demonstrating their ability to inhibit microtubule polymerization and induce apoptosis in cancer cell lines. The findings suggest that these compounds could serve as novel anticancer agents targeting tubulin dynamics .

- Antimicrobial Activity : While specific data on the antimicrobial effects of this compound are sparse, related compounds have shown significant activity against bacterial strains such as E. coli and S. aureus, indicating a potential for further exploration in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.